molecular formula C12H18N2O B1622151 N-(4-amino-2-methylphenyl)pentanamide CAS No. 767991-64-0

N-(4-amino-2-methylphenyl)pentanamide

Cat. No.: B1622151
CAS No.: 767991-64-0
M. Wt: 206.28 g/mol
InChI Key: RBCBTOHJZMPVSK-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)pentanamide is an organic compound with the molecular formula C12H18N2O. It is a derivative of pentanamide, featuring an amino group and a methyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)pentanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-amino-2-methylphenyl)pentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methylphenyl)butanamide
  • N-(4-amino-2-methylphenyl)hexanamide
  • N-(4-amino-2-methylphenyl)propanamide

Uniqueness

N-(4-amino-2-methylphenyl)pentanamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCBTOHJZMPVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404804
Record name N-(4-amino-2-methylphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767991-64-0
Record name N-(4-amino-2-methylphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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